molecular formula C27H18O B14554205 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- CAS No. 62224-88-8

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl-

Cat. No.: B14554205
CAS No.: 62224-88-8
M. Wt: 358.4 g/mol
InChI Key: BQMJWMPSXRRANG-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes both indene and pyran moieties

Preparation Methods

The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-hydroxyphenyl)indene with aldehydes in the presence of a Lewis acid catalyst such as boron trifluoride etherate can yield the desired indeno[2,1-b]pyran scaffold . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

62224-88-8

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

9-(1H-inden-2-yl)-2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C27H18O/c1-2-8-18(9-3-1)25-15-14-24-22-12-6-7-13-23(22)26(27(24)28-25)21-16-19-10-4-5-11-20(19)17-21/h1-16H,17H2

InChI Key

BQMJWMPSXRRANG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=C4C(=CC=C(O4)C5=CC=CC=C5)C6=CC=CC=C63

Origin of Product

United States

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